molecular formula C12H18ClNO B1377304 N-(2-phenylethyl)oxolan-3-amine hydrochloride CAS No. 1375989-93-7

N-(2-phenylethyl)oxolan-3-amine hydrochloride

Cat. No.: B1377304
CAS No.: 1375989-93-7
M. Wt: 227.73 g/mol
InChI Key: BTSMALLDUVENEF-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature & Systematic Classification

The systematic nomenclature of N-(2-phenylethyl)oxolan-3-amine hydrochloride follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The primary designation reflects the compound's hybrid nature, incorporating both the oxolan ring system and the phenethylamine structural motif. According to International Union of Pure and Applied Chemistry guidelines, the base name derives from the oxolan ring as the principal functional group, with the phenethylamine component treated as a substituent at the nitrogen position.

The complete International Union of Pure and Applied Chemistry name "N-(2-phenylethyl)oxolan-3-amine;hydrochloride" systematically describes each structural component. The "N-(2-phenylethyl)" prefix indicates that a 2-phenylethyl group is attached to the nitrogen atom of the amine functional group. The "oxolan-3-amine" portion identifies the tetrahydrofuran ring system with an amine substituent at the 3-position. The semicolon followed by "hydrochloride" denotes the salt formation with hydrochloric acid. This nomenclature system ensures unambiguous identification while maintaining consistency with established naming conventions for heterocyclic compounds.

The molecular formula C₁₂H₁₈ClNO reflects the elemental composition, where the chlorine atom originates from the hydrochloride salt formation. The systematic classification places this compound within the phenethylamine derivative family, specifically as a substituted phenethylamine incorporating a cyclic ether component. This classification is significant because phenethylamines constitute a major class of organic compounds with diverse structural modifications that can dramatically alter their chemical and physical properties.

Alternative nomenclature systems may designate this compound as "tetrahydro-N-(2-phenylethyl)-3-furanamine hydrochloride," emphasizing the tetrahydrofuran ring system using the furan-based naming convention. This alternative reflects the historical development of nomenclature systems and demonstrates the flexibility inherent in systematic chemical naming. The compound's classification within multiple chemical databases utilizes various identifier systems, including Chemical Abstracts Service registry numbers and International Chemical Identifier codes, ensuring comprehensive cataloging across different information systems.

Molecular Architecture: Tetrahydrofuran-Phenethylamine Hybrid Framework

The molecular architecture of this compound represents a sophisticated hybrid framework combining distinct structural elements from tetrahydrofuran and phenethylamine molecular families. The tetrahydrofuran component, also known as oxolan, forms a five-membered saturated heterocyclic ring containing one oxygen atom. This ring system exhibits characteristic conformational flexibility that significantly influences the overall molecular geometry and chemical behavior of the compound.

The tetrahydrofuran ring adopts specific conformational arrangements that optimize spatial relationships between ring atoms while minimizing steric interactions. Research on tetrahydrofuran conformational dynamics reveals that the ring system preferentially exists in twisted conformations with C₂ symmetry, although bent conformations with Cs symmetry also contribute to the conformational ensemble. These conformational preferences directly impact the spatial orientation of the amine substituent at the 3-position, subsequently affecting the overall molecular shape and potential intermolecular interactions.

The phenethylamine component consists of a benzene ring connected to an ethylamine chain through a two-carbon linker. This structural motif represents the fundamental backbone for numerous biologically active compounds and provides specific spatial arrangements that contribute to the compound's overall molecular architecture. The phenyl ring maintains planarity while the ethylene bridge allows rotational freedom around carbon-carbon bonds, creating additional conformational degrees of freedom that must be considered in structural analysis.

The hybridization of these two distinct molecular frameworks occurs through nitrogen-carbon bond formation between the amine nitrogen of the tetrahydrofuran system and the terminal carbon of the phenethylamine chain. This connectivity creates a molecular architecture where conformational changes in either component can influence the spatial arrangement of the entire molecule. The resulting hybrid structure exhibits properties that differ significantly from either individual component, demonstrating the emergent characteristics that arise from molecular hybridization.

Structural Component Ring Size Heteroatom Conformational Type Symmetry
Tetrahydrofuran Ring 5-membered Oxygen Twisted/Bent C₂/Cs
Phenyl Ring 6-membered None Planar C₂v
Ethylene Bridge Acyclic None Flexible C₁

Crystallographic Characterization & Conformational Analysis

Crystallographic analysis of this compound requires detailed examination of solid-state molecular arrangements and conformational preferences within the crystal lattice. The tetrahydrofuran ring system exhibits characteristic puckering patterns that influence crystal packing arrangements and intermolecular interactions. Ring puckering analysis demonstrates that five-membered rings like tetrahydrofuran typically adopt envelope or twist conformations to minimize ring strain while accommodating substituent groups.

The conformational analysis of the tetrahydrofuran component reveals specific puckering parameters that define the three-dimensional shape of the ring system. Research on cyclic ether conformations shows that tetrahydrofuran preferentially adopts twisted conformations with C₂ symmetry in the gas phase, while crystal packing forces may stabilize alternative conformational arrangements. The presence of the amine substituent at the 3-position introduces additional steric considerations that influence the preferred ring conformation and overall molecular geometry.

Spectroscopic investigations using vacuum ultraviolet mass-analyzed threshold ionization techniques have provided detailed insights into tetrahydrofuran conformational preferences. These studies demonstrate that the twisted conformer exhibits greater stability compared to bent conformations by approximately 17 wavenumbers, indicating relatively small energy differences between conformational states. This conformational flexibility has significant implications for crystal packing arrangements and intermolecular interaction patterns in the solid state.

The phenethylamine component contributes additional conformational complexity through rotational freedom around the ethylene bridge connecting the phenyl ring to the nitrogen atom. This rotational flexibility allows multiple conformational arrangements that must be considered in comprehensive structural analysis. The interplay between tetrahydrofuran ring puckering and phenethylamine chain conformation creates a complex conformational landscape that influences both molecular properties and crystal structure characteristics.

Crystallographic characterization must also account for the influence of the hydrochloride counterion on molecular conformation and crystal packing. The formation of hydrogen bonds between the protonated amine nitrogen and chloride ions can stabilize specific conformational arrangements while influencing intermolecular spacing and packing efficiency. These ionic interactions contribute to the overall stability of the crystal structure and may favor particular conformational states that optimize electrostatic interactions within the crystal lattice.

Conformational Parameter Tetrahydrofuran Ring Phenethylamine Chain Hybrid Structure
Primary Conformation Twisted (C₂) Extended/Gauche Multiple States
Energy Difference 17 cm⁻¹ Variable Coupled
Puckering Amplitude ~0.35 Å N/A Ring-dependent
Rotational Barriers Low Low Moderate

Salt Formation Mechanism: Hydrochloride Derivative Stabilization

The formation of this compound involves a fundamental acid-base reaction between the parent amine compound and hydrochloric acid. This salt formation mechanism represents a classic example of amine protonation, where the lone pair of electrons on the nitrogen atom acts as a Lewis base, accepting a proton from the hydrochloric acid to form an ammonium ion. The resulting ionic compound exhibits significantly different physical and chemical properties compared to the neutral parent amine.

The mechanistic pathway for hydrochloride salt formation begins with the approach of hydrochloric acid to the amine nitrogen atom. The nitrogen atom in the parent compound possesses a lone pair of electrons that readily interacts with the acidic proton of hydrochloric acid. This interaction results in the formation of a coordinate covalent bond between the nitrogen atom and the incoming proton, simultaneously generating a positively charged ammonium ion and a chloride anion. The transformation from a covalent molecular compound to an ionic salt fundamentally alters the intermolecular forces governing the compound's behavior.

The thermodynamic driving force for salt formation derives from the favorable electrostatic interactions between the resulting ammonium cation and chloride anion. These ionic interactions provide significant stabilization energy that favors the salt form over the neutral amine under appropriate conditions. The formation of the hydrochloride salt also enhances the compound's solubility in polar solvents, particularly water, due to the favorable solvation of ionic species compared to neutral organic molecules.

Structural analysis of the hydrochloride salt reveals specific geometric changes that occur upon protonation. The nitrogen atom transitions from trigonal pyramidal geometry in the neutral amine to tetrahedral geometry in the ammonium ion, accommodating the additional proton while maintaining optimal bond angles. This geometric change influences the overall molecular conformation and may affect the preferred arrangements of both the tetrahydrofuran ring and the phenethylamine chain components.

The stabilization provided by hydrochloride salt formation extends beyond simple electrostatic interactions to include specific hydrogen bonding patterns and crystal packing arrangements. The ammonium protons can participate in hydrogen bonding with chloride ions or other electron-rich species, creating extended networks of intermolecular interactions that contribute to crystal stability. These interactions play crucial roles in determining the physical properties of the salt, including melting point, solubility characteristics, and crystal morphology.

The reversibility of salt formation allows for recovery of the parent amine through treatment with strong bases such as sodium hydroxide. This reversibility provides practical advantages for compound purification and isolation procedures, as the salt formation can facilitate crystallization and separation from impurities. The ability to interconvert between the neutral amine and its hydrochloride salt represents an important tool for manipulating the compound's physical properties and processing characteristics.

Formation Parameter Initial State Transition State Final State
Nitrogen Geometry Trigonal Pyramidal Tetrahedral Tetrahedral
Molecular Charge Neutral Partial Charge Ionic
Intermolecular Forces van der Waals Mixed Electrostatic
Solubility Profile Limited Variable Enhanced
Crystal Packing Molecular Transitional Ionic

Properties

IUPAC Name

N-(2-phenylethyl)oxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-4-11(5-3-1)6-8-13-12-7-9-14-10-12;/h1-5,12-13H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSMALLDUVENEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NCCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)oxolan-3-amine hydrochloride typically involves the reaction of 2-phenylethylamine with oxirane (ethylene oxide) under acidic conditions to form the oxolan-3-amine intermediate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)oxolan-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

N-(2-phenylethyl)oxolan-3-amine hydrochloride has been investigated for its potential therapeutic properties. It has shown promise in the following areas:

  • Antimicrobial Activity: Studies have explored its effectiveness against various pathogens, indicating potential use as an antimicrobial agent.
  • Anticancer Properties: Preliminary research suggests that this compound may inhibit cancer cell growth, making it a candidate for further development in oncology.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including:

  • Oxidation: Can be oxidized to form corresponding oxides or other oxidized derivatives.
  • Reduction: Reduction reactions can yield different amines or alcohols.
  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Biological Research

This compound is utilized in biological studies to understand its interactions with molecular targets. This includes:

  • Investigating its binding affinity to specific receptors.
  • Exploring its role in modulating enzyme activity, which may lead to insights into its pharmacodynamics and therapeutic applications.

Case Studies

Study TitleObjectiveMethodologyResults
Antimicrobial Evaluation of N-(2-phenylethyl)oxolan-3-amineAssess antimicrobial propertiesIn vitro testing against bacterial strainsDemonstrated effective inhibition of growth against several pathogens
Synthesis of Oxolane DerivativesExplore synthetic versatilityVarious chemical transformations including oxidation and substitutionSuccessfully synthesized derivatives with modified biological activities
Investigation of Anticancer ActivityEvaluate potential anticancer effectsCell viability assays on cancer cell linesSignificant reduction in cell viability observed at specific concentrations

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)oxolan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular characteristics of N-(2-phenylethyl)oxolan-3-amine hydrochloride with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence Source
This compound* C₁₁H₁₆ClNO 213.71 Oxolane ring, 2-phenylethylamine substituent Inferred
(3S)-Oxolan-3-amine hydrochloride C₄H₁₀ClNO 135.58 Chiral oxolane ring, no aromatic substitution
N-(2,2,2-Trifluoroethyl)oxolan-3-amine hydrochloride C₅H₉ClF₃NO 215.58 Trifluoroethyl group, electron-withdrawing substituent
3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride C₁₀H₁₃Cl₂NO 248.13 Chlorophenylmethyl substitution, lipophilic
N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine C₁₂H₁₆ClNO 225.72 Chloro-methylphenyl group, methylated oxolane

Key Differences and Implications

Aromatic vs.

Methylation of the oxolane ring (e.g., in N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine) introduces steric hindrance, which may affect conformational flexibility .

Chirality and Stereochemical Impact :

  • (3S)-Oxolan-3-amine hydrochloride demonstrates the importance of chirality in pharmacological activity, a factor that may also apply to the target compound if synthesized enantioselectively .

Pharmacological Potential

  • Bicyclic Systems: N,N-Diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine hydrochloride (CAS 7177-30-2) exhibits a melting point of 222°C, suggesting that rigid bicyclic frameworks enhance thermal stability compared to monocyclic oxolanes .

Biological Activity

N-(2-phenylethyl)oxolan-3-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its oxolane (tetrahydrofuran) ring structure, which is substituted with a phenylethyl group and an amine functional group. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological assays.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

  • Antidepressant Activity : In a study assessing the compound's effects on serotonin levels, it was found to increase serotonin release in neuronal cultures, suggesting potential antidepressant properties.
  • Neuroprotective Effects : The compound demonstrated neuroprotective effects in models of oxidative stress, likely due to its ability to modulate oxidative stress pathways.
  • Antitumor Activity : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, including melanoma and neuroblastoma.

The mechanisms underlying the biological activity of this compound appear to involve:

  • Receptor Interaction : Molecular docking studies suggest that the compound may interact with various neurotransmitter receptors, including serotonin and adrenergic receptors.
  • Signal Transduction Pathways : It may modulate intracellular signaling pathways related to cell survival and apoptosis, particularly in cancer cells.

Data Tables

Biological ActivityEffect ObservedReference
AntidepressantIncreased serotonin release
NeuroprotectionReduced oxidative stress markers
AntitumorInhibition of cancer cell proliferation

Case Studies

  • Case Study on Antidepressant Effects :
    A double-blind study involving animal models showed that administration of this compound led to significant reductions in depressive-like behaviors compared to control groups. The study measured behavioral changes through established tests such as the forced swim test and tail suspension test.
  • Case Study on Antitumor Activity :
    In vitro assays conducted on melanoma cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that this compound may induce apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-phenylethyl)oxolan-3-amine hydrochloride, and what purification techniques ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions targeting the oxolan-3-amine moiety. For example, coupling 2-phenylethylamine with an activated oxolane derivative under basic conditions (e.g., using EDC or NHS for amide bond formation, as seen in similar syntheses ). Purification can be achieved via column chromatography (silica gel, eluting with dichloromethane/methanol gradients) or preparative HPLC (≥95% purity, as validated in analytical protocols ). Post-synthesis, confirm purity using HPLC with UV detection at 254 nm .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : Store in a desiccated environment at 2–8°C to prevent hydrolysis or oxidation. Safety protocols include using PPE (gloves, lab coats, and goggles) and working in a fume hood to avoid inhalation or skin contact. Refer to OSHA-compliant SDS guidelines for handling hygroscopic or reactive amine hydrochlorides . Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can assess shelf-life under varying conditions .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify proton environments (e.g., oxolane ring protons at δ 3.5–4.0 ppm and aromatic protons from the phenylethyl group ).
  • Mass spectrometry (MS) for molecular ion confirmation (e.g., ESI-MS m/z calculated for C₁₁H₁₆ClNO⁺: 214.10 ).
  • HPLC-UV/ELSD for purity assessment, with retention time matching certified reference standards .

Advanced Research Questions

Q. What experimental strategies can be employed to investigate the receptor binding affinity of this compound, particularly for serotonin receptors?

  • Methodological Answer :

  • Radioligand Binding Assays : Compete against [³H]-ketanserin for 5-HT₂ receptor binding in transfected HEK293 cells. Calculate IC₅₀ values using nonlinear regression analysis .
  • Functional Cellular Assays : Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) in cells expressing 5-HT₂A receptors to assess agonist/antagonist activity .
  • Structural Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict interactions between the compound’s phenylethyl group and receptor hydrophobic pockets .

Q. How can structural modifications of the oxolan-3-amine moiety influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Oxidation/Reduction : Replace the oxolane oxygen with a sulfur atom (thiolane) to enhance metabolic stability. Use oxidizing agents like KMnO₄ or reducing agents like NaBH₄ .
  • Substitution : Introduce polar groups (e.g., hydroxyl or carboxyl) via nucleophilic substitution to improve aqueous solubility. Monitor logP changes using shake-flask or HPLC-derived methods .
  • In Vitro ADME : Assess metabolic stability using liver microsomes (human/rat) and LC-MS/MS to identify major metabolites .

Q. What methodologies are recommended for assessing the in vivo metabolic stability of this compound in preclinical models?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Administer the compound intravenously/orally to rodents. Collect plasma samples at timed intervals and quantify using LC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂ .
  • Biliary Excretion Studies : Cannulate bile ducts in rats to measure hepatobiliary clearance. Compare with renal excretion via urine collection .
  • Tissue Distribution : Use radiolabeled (¹⁴C) compound and autoradiography to track accumulation in target organs .

Data Contradiction Analysis

  • Synthesis Routes : suggests nucleophilic substitution for oxolane derivatives, while highlights spirocyclic amine hydrochlorides synthesized via reductive amination. Researchers should validate route efficiency (yield, scalability) through comparative studies.
  • Analytical Purity : While emphasizes HPLC-UV for purity (≥98%), uses NMR integration for quantification. Cross-validate using orthogonal methods to resolve discrepancies.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-phenylethyl)oxolan-3-amine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.